N-(1-phenylethylcarbamoyl)benzamide
Description
N-(1-Phenylethylcarbamoyl)benzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with a phenylethylcarbamoyl group.
Properties
IUPAC Name |
N-(1-phenylethylcarbamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(13-8-4-2-5-9-13)17-16(20)18-15(19)14-10-6-3-7-11-14/h2-12H,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCQDRKPWWGHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing benzamide derivatives, including N-(1-phenylethylcarbamoyl)benzamide, involves the direct condensation of benzoic acids with amines.
Palladium-Catalyzed Reactions: Another method involves palladium-catalyzed reactions, where benzenesulfinic acid reacts with phenylisocyanate to form the desired benzamide.
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-yielding and eco-friendly processes. The use of solid acid catalysts and ultrasonic irradiation technology ensures efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-phenylethylcarbamoyl)benzamide can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide core are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: N-(1-phenylethylcarbamoyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology and Medicine: In medicinal chemistry, benzamide derivatives are studied for their potential therapeutic properties. They have shown promise as anti-inflammatory, antiviral, and anticancer agents .
Industry: Benzamide derivatives are used in the production of pharmaceuticals, agrochemicals, and materials. Their stability and reactivity make them valuable in various industrial applications .
Mechanism of Action
The mechanism of action of N-(1-phenylethylcarbamoyl)benzamide involves its interaction with specific molecular targets. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating caspase pathways and causing cytochrome c release . This leads to programmed cell death, making them potential candidates for anticancer therapies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
*Estimated properties based on structural analogs.
Table 2: ADMET Predictions (Hypothetical for this compound vs. N-(Phenylcarbamoyl)benzamide)
Key Research Findings
HAT Modulation : Benzamide derivatives with bulky substituents (e.g., CTPB and CTB) exhibit p300 HAT activation, contrasting with simpler analogs like anacardic acid derivatives, which inhibit HAT . The phenylethyl group in this compound may similarly influence HAT activity, though its exact role requires empirical validation.
The phenylethyl variant could exhibit enhanced potency due to improved membrane penetration.
Substituent Effects :
- Alkyl Chains : Long alkyl chains (e.g., pentadecyl in CTPB) increase lipophilicity, enhancing cell permeability but reducing solubility .
- Electron-Withdrawing Groups : Substituents like trifluoromethyl (CF₃) and chloro (Cl) in CTPB/CTB improve binding affinity to enzymatic targets .
Contradictions and Limitations
- HAT Activation vs. Inhibition : Substituent variations lead to divergent biological outcomes (e.g., activation by CTPB vs. inhibition by anacardic acid derivatives) . This underscores the need for precise structural tuning in drug design.
- Data Gaps : Direct experimental data on this compound are absent in the provided evidence; comparisons rely on extrapolation from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
